5-Methoxyquinoxaline

Description

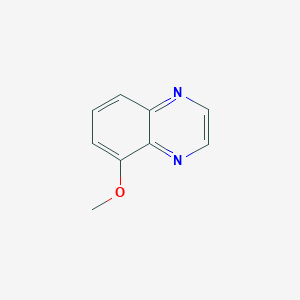

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-9(8)11-6-5-10-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWMPGZCEXPDAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=CN=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531074 |

Source

|

| Record name | 5-Methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19506-17-3 |

Source

|

| Record name | 5-Methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Methoxyquinoxaline

This guide provides an in-depth exploration of 5-Methoxyquinoxaline, a significant heterocyclic compound within the broader family of quinoxalines. We will delve into the foundational principles of its synthesis, from classical methodologies to modern, efficient approaches. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, detailed protocols, and the strategic importance of this scaffold in medicinal chemistry.

Introduction: The Quinoxaline Scaffold and the Influence of Methoxy Substitution

Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1][2] This aromatic bicyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[3][4] Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties.[2][5][6][7][8]

The specific biological activity of a quinoxaline derivative is profoundly influenced by the nature and position of its substituents.[9] The methoxy group (-OCH₃) is a particularly valuable substituent in drug design for several key reasons:

-

Modulation of Lipophilicity: The methoxy group can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Electronic Effects: As an electron-donating group, it can alter the electron density of the aromatic system, influencing how the molecule interacts with biological targets like enzymes and receptors.

-

Metabolic Stability: The methoxy group can block positions susceptible to metabolic oxidation, potentially increasing the drug's half-life.

-

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many protein targets.

The strategic placement of a methoxy group at the C-5 position of the quinoxaline core, therefore, presents a compelling target for synthetic chemists and drug discovery programs aiming to fine-tune the therapeutic properties of this versatile scaffold.

Synthetic Methodologies: From Classical Foundations to Modern Innovations

The synthesis of the quinoxaline ring is a well-established area of organic chemistry. The most traditional and widely utilized method is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][5][10]

The Classical Approach: The Hinsberg Quinoxaline Synthesis

The cornerstone of quinoxaline synthesis is the Hinsberg reaction, which involves the acid-catalyzed condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3] For the specific synthesis of this compound, the required precursors are 3-methoxy-1,2-phenylenediamine and glyoxal (a simple 1,2-dicarbonyl).

The reaction proceeds via a two-step mechanism:

-

Initial Condensation: One of the amino groups of the diamine attacks a carbonyl carbon of the glyoxal, forming a Schiff base (imine) intermediate after dehydration.

-

Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group, leading to a cyclized intermediate which subsequently undergoes dehydration to form the stable, aromatic quinoxaline ring.

The use of a catalyst, typically a mild acid, is often required to facilitate the dehydration steps. While effective, this classical method can sometimes require high temperatures and long reaction times.[5]

Diagram 1: The Hinsberg Reaction for this compound Synthesis

Sources

- 1. Human Metabolome Database: Showing metabocard for 5-Methylquinoxaline (HMDB0033178) [hmdb.ca]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mtieat.org [mtieat.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

5-Methoxyquinoxaline: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the core properties of 5-Methoxyquinoxaline (CAS No. 19506-17-3), a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes the available information and provides expert insights based on the well-established chemistry of the broader quinoxaline class. The guide covers the foundational chemical and physical properties, probable synthetic routes, spectroscopic characteristics, and potential applications, with a clear distinction between data specific to this compound and knowledge extrapolated from related structures. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling hypothesis-driven research and facilitating the exploration of this and similar quinoxaline derivatives.

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from the ability of the quinoxaline core to serve as a versatile framework for the development of ligands for a diverse range of biological targets.[1][3] Derivatives of quinoxaline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties.[1][3][4] The biological efficacy of a quinoxaline derivative is highly dependent on the nature and position of its substituents, which modulate its electronic properties, lipophilicity, and steric interactions with target biomolecules.[2]

The methoxy group (-OCH₃), as seen in this compound, is a common substituent in medicinal chemistry known to influence a molecule's pharmacokinetic and pharmacodynamic profile. Its electron-donating nature can alter the reactivity of the aromatic system, and it can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets. This guide focuses specifically on the 5-methoxy substituted derivative of quinoxaline, providing a detailed examination of its known characteristics and potential for future research.

Physicochemical Properties of this compound

Direct and extensive experimental data on the physicochemical properties of this compound are not widely reported. However, based on its structure and data from chemical suppliers, we can tabulate its fundamental properties.

| Property | Value | Source |

| CAS Number | 19506-17-3 | [5] |

| Molecular Formula | C₉H₈N₂O | [5] |

| Molecular Weight | 160.17 g/mol | [6] |

| Appearance | Not explicitly reported, likely a solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents | - |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

Synthesis of this compound and Related Derivatives

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The most common and versatile method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2]

General Synthetic Strategy

A plausible and efficient route to this compound would involve the reaction of 3-methoxy-1,2-phenylenediamine with glyoxal or a glyoxal equivalent. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by a mild acid.

Experimental Protocol: Hypothetical Synthesis of this compound

Disclaimer: This is a generalized protocol based on established quinoxaline synthesis and should be optimized for specific laboratory conditions.

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-methoxy-1,2-phenylenediamine in ethanol.

-

Addition of Dicarbonyl: To the stirred solution, add 1.1 equivalents of a 40% aqueous solution of glyoxal dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

A review article on the ¹³C NMR spectra of quinoxaline derivatives provides some insight into the expected chemical shifts for this compound.[7] The electron-donating methoxy group at the 5-position is expected to influence the chemical shifts of the carbon atoms in the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=N stretching of the pyrazine ring, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be expected to show the molecular ion peak corresponding to the exact mass of C₉H₈N₂O.

Biological Activities and Potential Applications

While direct biological studies on this compound are scarce, the broader quinoxaline class exhibits a wide range of pharmacological activities.[1][2] The presence of a methoxy group has been noted in several biologically active quinoxaline derivatives, suggesting its potential importance for cytotoxicity and other therapeutic effects.[4]

Anticancer Potential

Numerous quinoxaline derivatives have been investigated for their anticancer properties.[4] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways or the intercalation into DNA. The specific substitution pattern on the quinoxaline ring is critical for determining the anticancer potency and selectivity.

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is a component of several compounds with demonstrated antimicrobial and antiviral activities.[4] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes or the disruption of viral replication processes.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the pharmacologically significant quinoxaline family. The foundational data presented in this guide, compiled from available literature and expert analysis of the quinoxaline scaffold, provides a starting point for future research. There is a clear need for comprehensive experimental studies to fully elucidate the physicochemical properties, reactivity, and biological activity of this specific derivative. Such research will not only contribute to a deeper understanding of structure-activity relationships within the quinoxaline class but may also uncover novel therapeutic agents for a variety of diseases.

References

- Current time information in Berks County, US. (n.d.). Google.

-

A review on medicinal and structural activity of quinoxaline moiety. (n.d.). TIJER. Retrieved January 13, 2026, from [Link]

- S. K. Sahu, et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 17(15), 1436-1452.

- A. A. Aly, et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 25(22), 5433.

- A. A. Aly, et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4154.

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023).

- McNab, H. (2007). 13C Nuclear Magnetic Resonance Spectra of Quinoxaline Derivatives. Magnetic Resonance in Chemistry, 45(5), 357-364.

-

5-羟基喹喔啉. (n.d.). MCE. Retrieved January 13, 2026, from [Link]

-

Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

GLYOXAL SODIUM BISULFITE. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021). Molecules, 26(16), 4983.

- Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (2020). Parasitology Research, 119(10), 3335-3347.

- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. (2005). Bioorganic & Medicinal Chemistry Letters, 15(14), 3380-3384.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2017). Frontiers in Microbiology, 8, 439.

- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2020). ACS Omega, 5(31), 19587-19597.

-

2-Chloro-6-methoxyquinoxaline. (n.d.). Molbase. Retrieved January 13, 2026, from [Link]

- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2022). Heterocycles, 104(2), 263-276.

Sources

- 1. tijer.org [tijer.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 19506-17-3 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. lookchem.com [lookchem.com]

Illuminating the Core: A Technical Guide to the Structure Elucidation of 5-Methoxyquinoxaline

Abstract

5-Methoxyquinoxaline stands as a significant scaffold in the landscape of medicinal chemistry and materials science. As a derivative of quinoxaline, it is implicated in a range of biological activities and serves as a crucial building block for functional materials. The precise and unambiguous determination of its molecular structure is a foundational prerequisite for any meaningful research and development endeavor. This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, targeting researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of procedures, this guide delves into the causality behind experimental choices, providing field-proven insights into the synergy of modern analytical techniques. We will explore the core methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by a strategic approach to synthesis and purification. This document is designed to be a self-validating system, empowering the reader to navigate the intricacies of structural characterization with scientific integrity and logical rigor.

Introduction: The Significance of this compound

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged heterocyclic motif in drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The introduction of a methoxy group at the 5-position of the quinoxaline core, yielding this compound, can significantly modulate its physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence its biological target interactions and pharmacokinetic profile. Therefore, a robust and unequivocal structural confirmation is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the integrity of subsequent research.

This guide will navigate the multifaceted process of confirming the structure of this compound, from its synthesis to its comprehensive spectroscopic characterization.

Synthetic Strategy: A Foundational Step

The elucidation of a compound's structure begins with its synthesis. A well-defined synthetic route not only provides the material for analysis but also offers initial structural insights. The most common and effective method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the reaction of 3-methoxy-1,2-phenylenediamine with glyoxal.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3-Methoxy-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Toluene

-

Alumina-supported heteropolyoxometalate catalyst (optional, for improved yield and milder conditions)[2]

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of 3-methoxy-1,2-phenylenediamine (1 mmol) in ethanol (10 mL), add glyoxal (1.1 mmol, 40% aqueous solution) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. For a catalyzed reaction, add the alumina-supported catalyst (0.1 g) to a toluene solution of the reactants and stir at room temperature.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a catalyst is used, filter it off.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Elucidation: A Multi-faceted Approach

The core of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: General workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (HSQC, HMBC) experiments is essential for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, we expect to see signals corresponding to the aromatic protons of the quinoxaline ring system and the protons of the methoxy group.

Expected ¹H NMR Data (in CDCl₃):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-3 | ~8.7 - 8.9 | m | |

| H-6 | ~7.2 - 7.4 | d | ~8-9 |

| H-7 | ~7.6 - 7.8 | t | ~8-9 |

| H-8 | ~7.9 - 8.1 | d | ~8-9 |

| -OCH₃ | ~4.0 - 4.2 | s | |

Note: These are predicted values based on known data for quinoxaline and its derivatives. Actual values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound is expected to show nine distinct signals.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-3 | ~145 - 147 |

| C-4a | ~138 - 140 |

| C-5 | ~155 - 157 |

| C-6 | ~110 - 112 |

| C-7 | ~129 - 131 |

| C-8 | ~120 - 122 |

| C-8a | ~141 - 143 |

| -OCH₃ | ~55 - 57 |

Note: These are predicted values based on known data for quinoxaline derivatives. Actual values may vary.

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular fragments and confirming the position of substituents. For instance, a key HMBC correlation would be observed between the methoxy protons and C-5, confirming the location of the methoxy group.

Caption: Key HMBC correlation in this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 158, corresponding to the molecular formula C₉H₈N₂O.

-

Fragmentation Pattern: Common fragmentation pathways for quinoxalines involve the loss of HCN and cleavage of substituents. For this compound, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Proposed Fragmentation Pathway:

Caption: Proposed MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic, -OCH₃) | 2850 - 3000 |

| C=N, C=C (aromatic) | 1500 - 1600 |

| C-O (ether) | 1000 - 1300 |

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A well-executed synthesis provides the necessary material and initial structural hypothesis, which is then rigorously tested and confirmed through a comprehensive spectroscopic analysis. The synergistic use of ¹H NMR, ¹³C NMR, 2D NMR (HSQC, HMBC), Mass Spectrometry, and Infrared Spectroscopy allows for the unambiguous determination of its chemical structure. This guide provides a robust framework and detailed protocols to empower researchers in their efforts to characterize this important molecule, thereby facilitating its further exploration in medicinal chemistry and materials science.

References

- Effective synthesis of quinoxalines over ceria based solid acids co

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube.

- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025, August 6).

- A Comparative Guide to the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline: Benchmarking a Proposed Route A. (n.d.). Benchchem.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.

- Proposed fragmentation pathways for the major product ions observed in... (n.d.).

- Mass Spectrometry-Based Fragmentation as an Identific

- Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone. (n.d.). Benchchem.

- 11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts.

- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl

- Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. (n.d.).

- Part 19: Mass Spectrometry - Factors affecting Fragmentation P

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 5-Methoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of 5-Methoxyquinoxaline

This compound, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. As a derivative of quinoxaline, it is implicated in a range of biological activities, making its unambiguous identification and characterization paramount for research and development. Spectroscopic techniques provide a fundamental fingerprint of a molecule, revealing intricate details of its structure, connectivity, and electronic environment. This guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing the foundational knowledge necessary for its application in scientific endeavors. Understanding these spectroscopic signatures is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the rational design of novel chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.

A. ¹H NMR Spectroscopy: Deciphering the Proton Environment

Experimental Protocol:

A standard ¹H NMR spectrum of this compound can be acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is typically recorded on a 400 MHz or higher field spectrometer.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoxaline core and the methoxy substituent. Based on the analysis of related quinoxaline derivatives, the following proton chemical shifts (δ) can be predicted:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | Doublet | ~1.5 |

| H-3 | ~8.8 | Doublet | ~1.5 |

| H-6 | ~7.4 | Doublet of doublets | ~8.5, 7.5 |

| H-7 | ~7.7 | Doublet of doublets | ~8.5, 1.0 |

| H-8 | ~7.9 | Doublet of doublets | ~7.5, 1.0 |

| -OCH₃ | ~4.1 | Singlet | - |

Causality Behind Chemical Shifts: The protons on the pyrazine ring (H-2 and H-3) are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms, hence their downfield chemical shifts. The protons on the benzene ring (H-6, H-7, and H-8) exhibit a more complex splitting pattern due to spin-spin coupling with their neighbors. The methoxy protons appear as a sharp singlet, as they have no adjacent protons to couple with.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR, often on a spectrometer operating at 100 MHz or higher for the ¹³C nucleus. Proton decoupling is employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. Based on a comprehensive study of 5-substituted quinoxalines, the following chemical shifts for this compound can be assigned with high confidence[1]:

| Carbon | Chemical Shift (ppm) |

| C-2 | ~145.5 |

| C-3 | ~145.0 |

| C-4a | ~141.0 |

| C-5 | ~155.0 |

| C-6 | ~110.0 |

| C-7 | ~130.0 |

| C-8 | ~120.0 |

| C-8a | ~135.0 |

| -OCH₃ | ~56.0 |

Expertise in Spectral Assignment: The assignment of the quaternary carbons (C-4a, C-5, and C-8a) and the protonated carbons is based on established substituent effects and comparison with the parent quinoxaline. The methoxy group exerts a strong shielding effect on the ortho (C-6) and para (C-8) positions and a deshielding effect on the ipso-carbon (C-5). The chemical shift of the methoxy carbon itself is highly characteristic.

Visualization of NMR Assignments:

Caption: Predicted ¹³C NMR chemical shift assignments for this compound.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol:

An IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or a thin film evaporated from a suitable solvent. For a solution-phase spectrum, a cell with IR-transparent windows (e.g., NaCl or KBr) would be used with a solvent like chloroform.

Data Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (-OCH₃) | Medium |

| 1600-1450 | Aromatic C=C and C=N stretching | Medium to Strong |

| 1250-1000 | C-O-C asymmetric and symmetric stretching | Strong |

| 900-675 | Aromatic C-H out-of-plane bending | Strong |

Trustworthiness of Peak Assignments: The aromatic C-H stretching vibrations appear at a higher frequency than their aliphatic counterparts. The presence of both aromatic C=C and C=N bonds in the quinoxaline ring system gives rise to a series of complex bands in the 1600-1450 cm⁻¹ region. The most diagnostic peaks for the methoxy substituent are the strong C-O-C stretching bands. The pattern of the out-of-plane C-H bending bands in the fingerprint region can sometimes provide information about the substitution pattern on the benzene ring.

Visualization of Key IR Absorptions:

Caption: Key functional group regions in the IR spectrum of this compound.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol:

A mass spectrum of this compound can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for relatively small, volatile molecules. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides clues about the molecule's structure.

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₈N₂O, giving it a molecular weight of 160.17 g/mol . The molecular ion peak is expected at m/z = 160.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a fragment ion at m/z = 145.

-

Loss of formaldehyde (-CH₂O): Another characteristic fragmentation is the loss of a neutral formaldehyde molecule, resulting in a fragment ion at m/z = 130.

-

Loss of carbon monoxide (-CO): Subsequent fragmentation of the m/z 145 ion can involve the loss of carbon monoxide, yielding a fragment at m/z = 117.

-

Visualization of Fragmentation Pathway:

Caption: Plausible mass spectral fragmentation pathways for this compound.

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and mass spectrometry provide a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms and the electronic landscape of the molecule. The IR spectrum confirms the presence of key functional groups, while the mass spectrum establishes the molecular weight and provides insights into its stability and fragmentation behavior. This in-depth guide serves as an authoritative reference for researchers, enabling the confident identification, characterization, and utilization of this compound in their scientific pursuits.

References

-

McNab, H. ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 11982 , 357-363. [Link]

Sources

The Physicochemical Landscape of 5-Methoxyquinoxaline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Significance of 5-Methoxyquinoxaline

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1][2][3][4] This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] this compound, a specific derivative with the chemical formula C9H8N2O, is an important intermediate in organic synthesis. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development, ensuring reproducibility of experimental results and the quality of downstream products.

This technical guide provides a comprehensive analysis of the predicted solubility and stability of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from structurally related quinoxaline derivatives and established principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.

Predicted Physicochemical Properties of this compound

The physicochemical properties of this compound are dictated by its core quinoxaline structure and the influence of the methoxy substituent at the 5-position.

-

Molecular Structure: The presence of two nitrogen atoms in the pyrazine ring makes the quinoxaline core weakly basic.[3] The methoxy group (-OCH3) is an electron-donating group, which can influence the electron density of the aromatic system.

-

Polarity and Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors. The methoxy group adds a polar ether linkage, but the overall molecule is predominantly aromatic and thus has significant nonpolar character.

-

pKa: Quinoxaline itself is weakly basic with a pKa of approximately 0.6.[1][3] The methoxy group is not expected to drastically alter the pKa of the ring nitrogens.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. The "like dissolves like" principle is a fundamental concept in predicting solubility.

Predicted Qualitative Solubility

Based on the structure of this compound, its solubility in common laboratory solvents can be predicted as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The quinoxaline nitrogens and methoxy oxygen can act as hydrogen bond acceptors, promoting some solubility in protic solvents. However, the large aromatic surface area limits aqueous solubility. Quinoxaline itself is miscible with water, but substitution can alter this property.[3] Quaternized quinoxaline salts are known to be water-soluble.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar and aromatic compounds through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of this compound is too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic molecules, including N-heterocycles. |

Experimental Determination of Solubility

To obtain quantitative data, experimental determination of solubility is essential. The two most common methods are the shake-flask method for thermodynamic solubility and kinetic solubility assays.[5][6][7]

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[7][8]

Principle: An excess of the solid compound is equilibrated with a solvent for a prolonged period to achieve a saturated solution. The concentration of the dissolved compound is then measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow undissolved solids to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration (Optional but Recommended): Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of the compound is used for quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11][12][13]

Principle: A concentrated solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, which indicates that the compound's solubility limit has been exceeded.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[10]

-

Detection of Precipitation:

Stability Profile of this compound

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products.

Predicted Stability and Potential Degradation Pathways

The quinoxaline ring is generally a stable aromatic system. However, certain functional groups and environmental conditions can lead to degradation.

-

Hydrolytic Stability: The ether linkage of the methoxy group is generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, cleavage could potentially occur, although this is less likely than with other ester or amide functionalities.

-

Oxidative Stability: N-heterocyclic compounds can be susceptible to oxidation.[14][15][16][17] The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides. The electron-rich nature of the benzene ring, enhanced by the methoxy group, may also be a site for oxidative degradation.

-

Photostability: Aromatic and heterocyclic compounds often absorb UV radiation and can be prone to photolytic degradation.[18][19] This can involve complex radical-mediated pathways.

-

Thermal Stability: Quinoxaline derivatives are generally reported to have good thermal stability.[20][21][22] Significant degradation is typically observed only at elevated temperatures.

Caption: Potential Degradation Pathways of this compound.

Experimental Determination of Stability: Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to evaluate the intrinsic stability of a compound by subjecting it to more severe conditions than those used for accelerated stability testing.[23][24][25][26][27] These studies are essential for developing stability-indicating analytical methods.[28][29]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Step-by-Step Methodology:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: [23][27]

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize a sample with 0.1 M HCl before analysis.

-

Oxidative Degradation: Add a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C) for a defined period. Also, expose the solid compound to dry heat.

-

Photolytic Degradation: Expose the solution to a controlled source of UV and visible light (e.g., in a photostability chamber) for a defined duration. A dark control should be run in parallel.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.[30][31] A photodiode array (PDA) detector is useful for monitoring peak purity and detecting the emergence of new peaks. LC-MS can be used to obtain mass information on the degradation products.

-

Data Interpretation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed sample.

-

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative and not secondary products from over-stressing.[24]

-

Conclusion: A Framework for Characterization

This technical guide provides a robust framework for understanding and evaluating the solubility and stability of this compound. The predicted solubility profile suggests high solubility in polar aprotic solvents and moderate solubility in alcohols, with limited solubility in water and nonpolar solvents. The compound's stability is likely to be challenged by oxidative and photolytic conditions. The detailed experimental protocols provided herein offer a clear and validated path for the empirical determination of these crucial physicochemical properties, enabling researchers to confidently utilize this compound in their scientific endeavors.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Solubility of Things. Quinoxaline derivative. Available from: [Link]

-

Bienta. Shake-Flask Solubility Assay. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

- Synthesis and characterization of thermally stable quinoxaline-based polyamides. (2023). Journal of Polymer Research, 30(1), 23.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (2012). Journal of Pharmaceutical and Biomedical Analysis, 57, 1-11.

- Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 10-19.

-

Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

- Kasar, P. M., Aher, S., & Bachhav, R. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs. International Journal of Pharmaceutical Research.

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. Available from: [Link]

- Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America, 38(6s), 4-9.

- To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable? (2020). Dyes and Pigments, 173, 107933.

- Raman, R., & Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 162-170.

- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2015). Molecules, 20(8), 14838–14856.

- A plausible mechanism for the oxidation of N‐heterocycles. (2019). Green Chemistry, 21(16), 4447-4454.

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.

-

Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2026). Available from: [Link]

- Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering, 7(15), 13358-13367.

- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (2017). Chemical Science, 8(3), 2216-2221.

- Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (2021). Catalysis Science & Technology, 11(13), 4524-4530.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Medicinal Chemistry.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2016).

- Exploring Potential of Quinoxaline Moiety. (2011). Journal of Current Pharmaceutical Research, 7(1), 19-24.

-

Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

- Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.

- Raman, R., & Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASAYAN Journal of Chemistry, 15(1), 162-170.

-

ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available from: [Link]

- Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00084.

- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2021). International Journal of Research in Engineering and Science (IJRES), 9(7), 44-50.

- Jouyban, A. (2010). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Journal of Molecular Liquids, 154(2-3), 85-91.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021). Molecules, 26(11), 3323.

- Photoprotective effects of some quinoxaline 1,4-dioxides in hairless mice. (1992). Carcinogenesis, 13(2), 317-322.

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). The Scientific World Journal, 2014, 270275.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020).

-

Wikipedia. Quinoxaline. Available from: [Link]

- Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023).

-

The Journal of Organic Chemistry. (2025). ACS Publications. Available from: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Quinoxaline - Wikipedia [en.wikipedia.org]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. tandfonline.com [tandfonline.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 18. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photoprotective effects of some quinoxaline 1,4-dioxides in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bot Verification [rasayanjournal.co.in]

- 22. researchgate.net [researchgate.net]

- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 24. acdlabs.com [acdlabs.com]

- 25. scispace.com [scispace.com]

- 26. biopharminternational.com [biopharminternational.com]

- 27. ijisrt.com [ijisrt.com]

- 28. ejmanager.com [ejmanager.com]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 31. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry's Past, Present, and Future

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has carved a significant niche in the landscape of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the discovery and development of numerous therapeutic agents. This technical guide provides a comprehensive exploration of the history, synthesis, and profound impact of quinoxaline scaffolds in drug discovery. We will delve into the evolution of synthetic methodologies, from classical condensation reactions to modern catalytic strategies, and elucidate the diverse pharmacological activities exhibited by quinoxaline derivatives, including their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Through a detailed examination of structure-activity relationships and mechanisms of action, this guide aims to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore and its future potential.

A Historical Odyssey: The Dawn of Quinoxaline Chemistry

The journey of the quinoxaline scaffold began in the late 19th century, a period of fervent discovery in organic chemistry. The seminal work of German chemists Körner and Hinsberg in 1884 marked the first reported synthesis of a quinoxaline derivative. Their pioneering method, the condensation of an aromatic o-phenylenediamine with a 1,2-dicarbonyl compound, laid the foundational stone for quinoxaline chemistry. This straightforward and efficient reaction, now famously known as the Hinsberg quinoxaline synthesis, remains a cornerstone of synthetic strategies for this scaffold.

For several decades following its discovery, research into quinoxalines was primarily of academic interest. However, the mid-20th century witnessed a paradigm shift with the isolation of naturally occurring compounds bearing the quinoxaline moiety. The discovery of antibiotics like echinomycin and levomycin, which feature a quinoxalinyl group, unveiled the potent biological activity inherent to this scaffold. These natural products demonstrated significant antimicrobial properties, igniting a surge of interest in the synthesis and biological evaluation of novel quinoxaline derivatives. This marked the beginning of the quinoxaline scaffold's ascent as a "privileged structure" in medicinal chemistry – a molecular framework that is able to bind to multiple biological targets with high affinity.

The Synthetic Arsenal: From Classical Reactions to Modern Innovations

The accessibility and derivatization of the quinoxaline core are central to its widespread use in drug discovery. The synthetic methodologies have evolved significantly from the classical Hinsberg approach to more sophisticated and efficient modern techniques.

The Enduring Classic: The Hinsberg Condensation

The Hinsberg synthesis remains a widely employed method due to its simplicity and broad substrate scope. It involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, typically in an acidic medium or under reflux conditions.

Experimental Protocol: Classical Hinsberg Quinoxaline Synthesis

Preliminary Screening of 5-Methoxyquinoxaline: A Technical Guide to Unveiling its Bioactive Potential

Abstract

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities. This technical guide provides a comprehensive framework for the preliminary in vitro screening of 5-Methoxyquinoxaline, a promising derivative within this class. Designed for researchers, scientists, and drug development professionals, this document offers not just procedural steps but also the underlying scientific rationale for experimental choices. We will delve into detailed protocols for assessing the anticancer, antimicrobial, and neuroprotective potential of this compound, complete with data interpretation guidelines and visualizations of key signaling pathways. Our objective is to equip researchers with a robust, self-validating system for the initial bioactivity profiling of this compound, thereby accelerating the journey from discovery to potential therapeutic application.

Introduction: The Promise of the Quinoxaline Scaffold

The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery, with derivatives exhibiting a vast array of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. Preliminary screening is a critical first step in the drug discovery pipeline, designed to efficiently identify and prioritize compounds with promising biological effects. This guide outlines a structured, multi-faceted approach to the initial bioactivity assessment of this compound.

Foundational Assays: A Triad of Bioactivity Screening

Our preliminary screening strategy for this compound focuses on three key areas of therapeutic interest: oncology, infectious diseases, and neurodegenerative disorders. This approach allows for a broad yet targeted initial assessment of the compound's potential.

Anticancer Activity: Cytotoxicity Screening

The anticancer potential of quinoxaline derivatives is well-documented, with many exhibiting potent activity against various cancer cell lines. A primary mechanism of action for many anticancer agents is the induction of cytotoxicity in malignant cells. The MTT assay is a reliable and widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a test compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the reduction in cell viability upon treatment with this compound.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in appropriate complete culture medium.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

-

MTT Addition and Formazan Formation:

-

After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is a key parameter to determine.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 1.25 | 100% |

| 1 | 1.18 | 94.4% |

| 5 | 0.95 | 76.0% |

| 10 | 0.63 | 50.4% |

| 25 | 0.31 | 24.8% |

| 50 | 0.15 | 12.0% |

From this data, the IC₅₀ value can be calculated using non-linear regression analysis. A lower IC₅₀ value indicates higher cytotoxic potency.

Quinoxaline derivatives have been shown to interfere with several signaling pathways crucial for cancer cell proliferation and survival. These include the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

Caption: Potential inhibition of PI3K/Akt and MAPK signaling pathways by this compound.

Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoxaline derivatives have demonstrated significant antibacterial and antifungal activities. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This assay quantitatively measures the susceptibility of a specific microorganism to this compound. By exposing a standardized inoculum of bacteria to serial dilutions of the compound, we can identify the lowest concentration that inhibits its growth. This is a critical parameter for evaluating the potential of a compound as an antimicrobial agent.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture (18-24 hours), select several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Prepare a stock solution of this compound in a suitable solvent and then dilute it in CAMHB to twice the highest desired test concentration.

-

Add 100 µL of this diluted compound solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting the Results:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The MIC value is reported in µg/mL or µM.

Table 2: Hypothetical MIC Data for this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 8 |

| Escherichia coli | ATCC 25922 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Candida albicans | ATCC 90028 | 32 |

One of the proposed antimicrobial mechanisms for quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) within the microbial cell. This leads to oxidative stress and damage to critical cellular components like DNA.

Caption: Proposed antimicrobial mechanism of this compound via ROS generation.

Neuroprotective Activity: Combating Excitotoxicity

Neurodegenerative diseases are often characterized by neuronal cell death. Quinoxaline derivatives have shown promise as neuroprotective agents, potentially by modulating glutamate receptor activity and mitigating excitotoxicity. A common preliminary screening method involves inducing neuronal damage with an excitotoxic agent like glutamate in a neuronal cell line, such as SH-SY5Y, and assessing the protective effect of the test compound.

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to overstimulation of its receptors, causing a massive influx of calcium ions and subsequent neuronal cell death, a phenomenon known as excitotoxicity. This assay evaluates the ability of this compound to protect neuronal cells from glutamate-induced damage, suggesting a potential therapeutic role in neurodegenerative conditions.

-

Cell Culture and Differentiation:

-

Culture human neuroblastoma SH-SY5Y cells in a complete medium.

-

For differentiation into a more neuron-like phenotype, culture the cells in a low-serum medium containing retinoic acid for several days prior to the experiment.

-

-

Cell Seeding:

-

Seed the differentiated SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Pre-treatment:

-

Prepare various concentrations of this compound in the cell culture medium.

-

Pre-treat the cells with the compound for a specified period (e.g., 2-4 hours) before inducing toxicity.

-

-

Induction of Excitotoxicity:

-

Expose the cells to a neurotoxic concentration of glutamate (e.g., 15-40 mM) for 24 hours. Include a control group that is not exposed to glutamate.

-

-

Assessment of Cell Viability:

-

After the 24-hour incubation with glutamate, assess cell viability using the MTT assay as described in the anticancer screening section.

-

The results are presented as the percentage of cell viability in the glutamate-treated groups (with and without this compound) relative to the untreated control group. An increase in cell viability in the compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Table 3: Hypothetical Neuroprotection Data for this compound

| Treatment Group | Absorbance (570 nm) | % Cell Viability |

| Control (no glutamate) | 1.50 | 100% |

| Glutamate only | 0.75 | 50% |

| Glutamate + 1 µM 5-MQ | 0.90 | 60% |

| Glutamate + 5 µM 5-MQ | 1.13 | 75% |

| Glutamate + 10 µM 5-MQ | 1.35 | 90% |

The neuroprotective effects of quinoxaline derivatives may be mediated by their ability to block glutamate receptors, thereby preventing excessive calcium influx and the activation of downstream cell death pathways.

Caption: Putative neuroprotective mechanism of this compound via NMDA receptor blockade.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of this compound. The detailed protocols for anticancer, antimicrobial, and neuroprotective assays offer a robust starting point for characterizing the therapeutic potential of this compound. Positive results from these initial screens should be followed by more in-depth investigations, including mechanism of action studies, in vivo efficacy testing, and toxicological profiling. The versatility of the quinoxaline scaffold suggests that this compound could hold significant promise, and a systematic screening approach is paramount to unlocking its full potential in drug discovery.

References

-

Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 129. [Link]

-

Sharma, A., Narasimhan, B., & Marwaha, R. K. (2025). Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. ChemistrySelect. [Link]

-

Nafie, M. S., et al. (2024). Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Terzioglu Bebitoglu, B., et al. (2020). The neuroprotective effect of lamotrigine against glutamate excitotoxicity in SH-SY5Y human neuroblastoma cells. Turkish Journal of Medical Sciences, 50(7), 1736-1744. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

-

Yilmaz, M., & Seven, B. (2021). Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. Journal of Experimental and Basic Medical Sciences, 2(3), 329-335. [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. [Link]

-

Chamchou, K., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(14), 6835-6846. [Link]

-

Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. [Link]

-

Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 98(5), 1426-1436. [Link]

-

Ahmed, K. S., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(12), 5347-5363. [Link]

-

Assefa, B., et al. (2022). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 27(22), 8045. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Zhang, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 25034-25042. [Link]

-

Khurana, N., et al. (2021). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Toxics, 9(10), 251. [Link]

-

Asiri, A. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

-

Maher, P. (2009). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Molecular Medicine, 15(1-2), 43-52. [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

-

Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. [Link]

-

Cusabio. (n.d.). MAPK signaling pathway. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

- Neuropeptide Y (NPY), a sympathetic neurotransmitter, is involved in various physiological functions, and its dysregulation is implicated in several neurodegenerative diseases. Glutamate excitotoxicity, endoplasmic reticulum (ER) stress, and oxidative stress are the common mechanisms associated with numerous neurodegenerative illnesses.

5-Methoxyquinoxaline: A Technical Guide to Commercial Availability and Sourcing for Researchers

Introduction: The Significance of 5-Methoxyquinoxaline in Modern Drug Discovery

This compound, a heterocyclic aromatic compound, is a valuable building block for researchers and scientists in the field of drug development. Its quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with a wide array of biological activities.[1][2] The strategic placement of a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This makes this compound a key starting material for the synthesis of novel therapeutic agents. This in-depth guide provides a comprehensive overview of its commercial availability, sourcing strategies, and synthetic routes, tailored for professionals in pharmaceutical research and development.

Commercial Availability and Sourcing Strategies

For researchers embarking on projects involving this compound, a reliable supply chain is paramount. This compound, identified by the CAS number 19506-17-3 , is available from a number of specialized chemical suppliers.

Leading Commercial Suppliers

A survey of the chemical supplier landscape indicates that this compound is offered by several reputable vendors who cater to the research and development community. Notable suppliers include:

-

BLD Pharm: A global supplier of research chemicals, BLD Pharm lists this compound in their catalog, often available for research purposes.[3]

-

ChemicalBook: This platform provides a comprehensive directory of chemical suppliers and manufacturers, listing this compound and connecting buyers with various vendors.[4]